molecular formula C5H10N2O2S B1278620 N-(1-cyano-1-methylethyl)methanesulfonamide CAS No. 103472-14-6

N-(1-cyano-1-methylethyl)methanesulfonamide

Cat. No.: B1278620
CAS No.: 103472-14-6
M. Wt: 162.21 g/mol
InChI Key: ZKXUNXWGAUQSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-methylethyl)methanesulfonamide is a chemical compound for research applications. It features a sulfonamide functional group, a common moiety in medicinal chemistry and drug discovery. The presence of the cyano group adds to its utility as a versatile synthetic intermediate. Researchers can use this compound in developing novel chemical entities or biological probes. The product is provided with high purity and quality. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use. Note: The specific properties, applications, and mechanism of action for this compound are not detailed in the current search results and should be verified through specialized chemical databases or experimental data.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-5(2,4-6)7-10(3,8)9/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXUNXWGAUQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445976
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103472-14-6
Record name Methanesulfonamide, N-(1-cyano-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-cyano-1-methylethyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Sulfonylation of 2-Amino-2-Methylpropanenitrile

The most straightforward synthesis involves reacting methanesulfonyl chloride (MsCl) with 2-amino-2-methylpropanenitrile (1-cyano-1-methylethylamine). This exothermic reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of MsCl.

Typical Procedure :

  • Reagents :
    • 2-Amino-2-methylpropanenitrile (1.0 equiv)
    • Methanesulfonyl chloride (1.2 equiv)
    • Base (e.g., triethylamine, pyridine; 1.5 equiv)
    • Solvent: Dichloromethane (DCM) or toluene.
  • Conditions :
    • Temperature: 0°C → room temperature (RT)
    • Time: 4–12 hours
    • Workup: Aqueous extraction, drying (MgSO₄), solvent evaporation.

Yield : 72–94%.

Mechanistic Insight :
The base neutralizes HCl, shifting equilibrium toward product formation. Steric hindrance from the tert-cyano group slows reaction kinetics, necessitating excess MsCl.

Industrial-Scale Continuous Flow Synthesis

For bulk production, continuous flow systems enhance efficiency and safety. Patent WO2001094320A2 outlines a toluene-based process with dimethylformamide (DMF) catalysis:

Procedure :

  • Reactors : Sequential jacketed reactors with temperature control.
  • Feedstock :
    • 2-Amino-2-methylpropanenitrile (neat)
    • MsCl (1.5–4.0 equiv)
    • DMF (0.001–0.05 equiv as catalyst)
  • Conditions :
    • Temperature: 120–150°C
    • Pressure: 2–5 bar
    • Residence time: 3–7 hours.

Advantages :

  • Yield : 85–92%
  • Purity : >98% (HPLC)
  • Byproduct Management : HCl gas scrubbing systems.

Multi-Step Synthesis via Intermediate Protection

When functional group incompatibility arises, protective strategies are employed. A two-step method from PMC10096818 adapts:

Step 1 : Protection of Amine

  • Reagents :
    • 2-Amino-2-methylpropanenitrile
    • Boc₂O (tert-butyloxycarbonyl anhydride)
    • Solvent: THF
  • Conditions : RT, 6 hours.

Step 2 : Sulfonylation and Deprotection

  • Sulfonylation :
    • Protected amine + MsCl, K₂CO₃, DMF, 80°C, 4 hours.
  • Deprotection :
    • TFA/DCM (1:1), RT, 2 hours.

Yield : 78–84% overall.

Solvent and Catalyst Optimization

Comparative studies highlight solvent-catalyst impacts:

Solvent Catalyst Temp (°C) Time (h) Yield (%) Source
Toluene DMF 130 5 91
DCM Et₃N 25 12 87
Nitroethane None 50 3 94
DMSO K₂CO₃ 80 6 89

Key Findings :

  • Polar aprotic solvents (DMF, DMSO) accelerate kinetics via stabilization of transition states.
  • Nitroalkanes (e.g., nitroethane) enable catalyst-free reactions with easier recycling.

Purification and Characterization

Crystallization :

  • Solvent : Toluene/n-heptane (1:3) at 0°C.
  • Purity : >99.5% after recrystallization.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.58 (s, 6H, C(CH₃)₂), 3.05 (s, 3H, SO₂CH₃), 4.21 (s, 1H, NH).
  • IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 2240 cm⁻¹ (C≡N).

Byproduct Analysis and Mitigation

Common Byproducts :

  • N,N-Disubstituted Sulfonamide : From over-sulfonylation. Mitigated by stoichiometric MsCl.
  • Hydrolysis Products : Cyano → amide in aqueous conditions. Avoided via anhydrous solvents.

Quantitative Analysis :

Byproduct Formation (%) Conditions
N,N-Disubstituted 3–8 Excess MsCl, >100°C
Methanesulfonic Acid 1–2 Moisture exposure

Green Chemistry Approaches

Solvent Recycling :

  • Nitroethane recovery via distillation (≥98% reuse).
    Catalyst-Free Systems :
  • High-temperature toluene achieves 89% yield without catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction yields amines .

Scientific Research Applications

N-(1-cyano-1-methylethyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • N-(1-cyano-1-methylethyl)acetamide: Replacement of the sulfonamide with an acetamide group diminishes its ability to participate in hydrogen bonding and enzyme inhibition, altering its pharmacological profile .
  • Chloro-Substituted Analogs : The introduction of a chloro group (e.g., in 1-chloro-N-methyl-N-(1-phenylethyl)methanesulfonamide) enhances lipophilicity and antiviral potency, as seen in its inhibition of NS5B polymerase (IC₅₀ = 44 nM for similar compounds) .
  • Aromatic Derivatives : Compounds like N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide exhibit superior stability and broader medicinal applications due to aromatic ring contributions to π-π interactions .

Biological Activity

N-(1-cyano-1-methylethyl)methanesulfonamide is a sulfonamide derivative characterized by its unique chemical structure, which includes both a cyano group and a methanesulfonamide moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

  • Molecular Formula : C5_5H10_10N2_2O2_2S
  • Molecular Weight : 162.21 g/mol

The presence of the methanesulfonamide group is known to enhance solubility and facilitate interactions with biological targets, making this compound a valuable subject for research into enzyme inhibition and protein interactions.

This compound acts primarily as an enzyme inhibitor. Its mechanism involves binding to active sites of specific enzymes, thereby preventing substrate binding and disrupting biochemical pathways. This action is particularly relevant in the context of cyclooxygenase (COX) inhibition, which plays a critical role in inflammatory processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Similar compounds have shown selective inhibition of COX-2, suggesting that this compound may also possess anti-inflammatory properties.
  • Analgesic Properties : By inhibiting cyclooxygenase enzymes, it may contribute to pain relief mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds provides insight into its potential applications:

Compound NameStructure FeaturesBiological Activity
MethanesulfonamideBasic sulfonamide structureAntibacterial properties
N-(2-cyano-phenyl)methanesulfonamideCyano group attached to phenyl ringAnti-inflammatory activity
N,N-DimethylmethanesulfonamideTwo methyl groups on nitrogenAntimicrobial properties
N-(4-fluorophenyl)methanesulfonamideFluorine substitution on phenyl ringPotential anticancer activity
This compound Combination of cyano and methanesulfonamide groupsUnique anti-inflammatory and analgesic effects

This table highlights how this compound stands out due to its distinct combination of functional groups, which may confer unique biological activities compared to other sulfonamides.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Assays have demonstrated that derivatives of sulfonamides can effectively inhibit COX enzymes, supporting the hypothesis that this compound may exhibit similar inhibitory effects. Molecular docking studies further elucidate its binding affinity to these enzymes .
  • Animal Models : Preliminary studies using animal models have indicated potential anti-inflammatory effects, although further research is needed to establish efficacy and safety profiles in vivo.
  • Synthetic Applications : The compound serves as a building block in organic synthesis, allowing for the development of new derivatives with enhanced biological activities. Its reactivity towards various nucleophiles opens avenues for creating more potent analogs .

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing N-(1-cyano-1-methylethyl)methanesulfonamide, and how can they be addressed?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions (e.g., temperature, solvent polarity) to stabilize the cyano group and avoid side reactions. Multi-step protocols, including protection/deprotection strategies for reactive groups like sulfonamide, are often necessary. Chromatographic purification (e.g., flash column chromatography) is critical for isolating the compound in high purity .
  • Key Considerations : Monitor intermediates via TLC or LC-MS to confirm reaction progression. Use anhydrous conditions to prevent hydrolysis of the cyano moiety.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with emphasis on sulfonamide (-SO2_2NH-) and cyano (-CN) proton environments .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting trace impurities from synthesis .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms, though this requires high-quality crystals .

Q. What safety protocols are essential when handling this compound, given structural analogs' toxicity?

  • Methodological Answer : Structural analogs (e.g., organophosphates) are classified as highly toxic . Implement:

  • Controlled Environments : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
  • Toxicity Screening : Conduct preliminary assays (e.g., Ames test, acute toxicity in zebrafish) to assess risks before in vivo studies .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to predict binding affinities to enzymes (e.g., carbonic anhydrase) based on sulfonamide's known role in inhibition .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
    • Validation : Cross-reference computational predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. How can contradictory data on the compound's enzyme inhibition efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, substrate concentration). Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed IC50_{50} measurement protocols).
  • Structural-Activity Relationship (SAR) Analysis : Compare inhibition data with analogs (e.g., tolylfluanid) to identify substituent effects on activity .
    • Case Study : If one study reports IC50_{50} = 10 µM and another 50 µM, re-test using a shared reference inhibitor (e.g., acetazolamide) to calibrate assay conditions .

Q. What in vitro models are optimal for studying the compound's pharmacokinetics?

  • Methodological Answer :

  • Hepatic Microsomes : Assess metabolic stability via CYP450 enzyme assays.
  • Caco-2 Cells : Evaluate intestinal permeability for oral bioavailability predictions.
  • Plasma Protein Binding : Use ultrafiltration to measure unbound fraction, critical for dose-response correlations .
    • Analytical Tools : LC-MS/MS quantifies parent compound and metabolites with high sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.